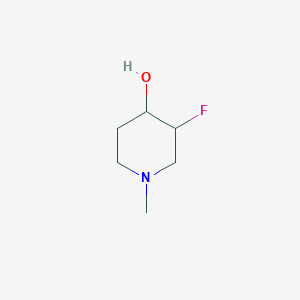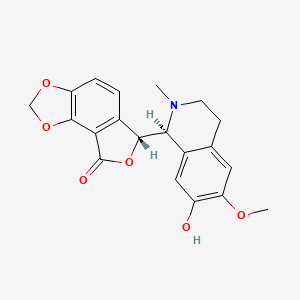
(+)-Corlumidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Corlumidine is a chiral compound known for its unique chemical properties and potential applications in various fields. As a stereoisomer, it exhibits specific interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Corlumidine typically involves several steps, starting from readily available precursors. One common method includes the use of chiral catalysts to induce the desired stereochemistry. The reaction conditions often require precise control of temperature, pH, and solvent to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. Techniques such as continuous flow reactors and automated synthesis can enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Corlumidine undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary alcohols.
Applications De Recherche Scientifique
(+)-Corlumidine has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (+)-Corlumidine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways and exert its effects. The exact pathways and targets may vary depending on the application and context.
Comparaison Avec Des Composés Similaires
(+)-Corlumidine can be compared with other chiral compounds, such as:
(-)-Corlumidine: The enantiomer with opposite stereochemistry, exhibiting different biological activities.
Chiral amines: Similar compounds with varying side chains and functional groups.
Chiral alcohols: Compounds with hydroxyl groups, used in similar applications.
The uniqueness of this compound lies in its specific stereochemistry and the resulting interactions with biological systems, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C20H19NO6 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(6R)-6-[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H19NO6/c1-21-6-5-10-7-15(24-2)13(22)8-12(10)17(21)18-11-3-4-14-19(26-9-25-14)16(11)20(23)27-18/h3-4,7-8,17-18,22H,5-6,9H2,1-2H3/t17-,18+/m0/s1 |
Clé InChI |
IORPHWDBRHOADK-ZWKOTPCHSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C=C2[C@H]1[C@H]3C4=C(C5=C(C=C4)OCO5)C(=O)O3)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic acid propan-2-yl ester](/img/structure/B12430969.png)

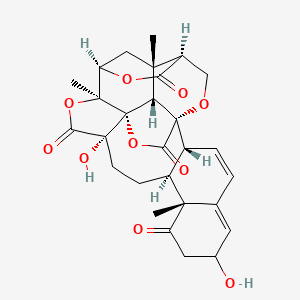
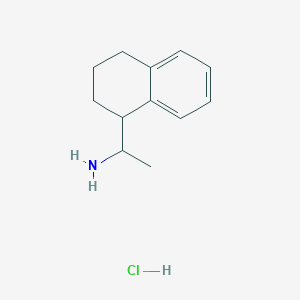
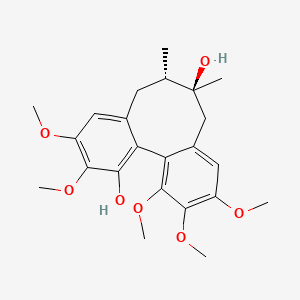
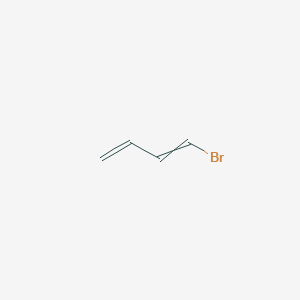

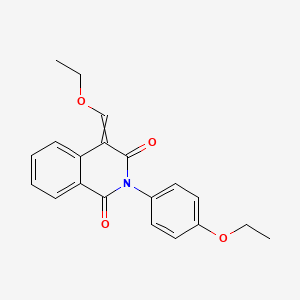
![3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-6-(benzylsulfanyl)oxane](/img/structure/B12431031.png)

![3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)-2-cyanoprop-2-enoic acid](/img/structure/B12431036.png)
![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[4-methyl-3-[[2-oxo-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-6-yl]amino]phenyl]urea](/img/structure/B12431043.png)
